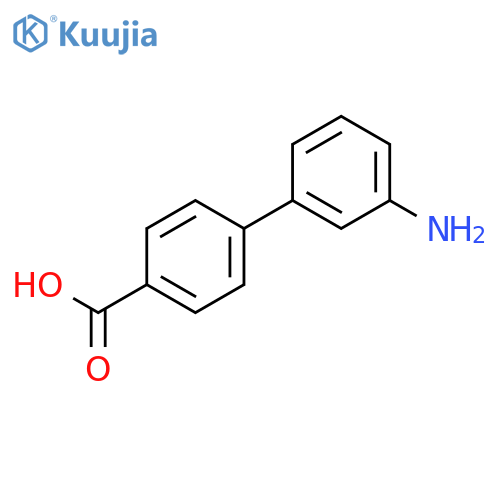

Cas no 124221-69-8 (4-(3-Aminophenyl)benzoic Acid)

4-(3-Aminophenyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid

- [1,1'-Biphenyl]-4-carboxylicacid, 3'-amino-

- 3'-Amino-biphenyl-4-carboxylic acid

- 4-(3-aminophenyl)benzoic acid

- AKOS B025030

- AKOS BAR-0132

- VITAS-BB TBB000333

- ART-CHEM-BB B025030

- 4-BIPHENYL-3'-AMINO-CARBOXYLIC ACID

- 3'-AMINO-1,1'-BIPHENYL-4-CARBOXYLIC ACID

- AKOS000314416

- [1,1'-Biphenyl]-4-carboxylic acid, 3'-amino-

- QUVFHVHLCFFINS-UHFFFAOYSA-N

- MFCD03424680

- BB 0222471

- FT-0704502

- EN300-686946

- 3''-Amino-biphenyl-4-carboxylic acid

- SB79131

- CHEMBL108320

- BDBM50060986

- VS-00411

- 124221-69-8

- 3'-aminobiphenyl-4-carboxylic acid

- DTXSID70373339

- CS-0171127

- AM807465

- SCHEMBL1750548

- 3'-Amino[1,1'-biphenyl]-4-carboxylic acid

- 3'-Amino-[1,1'-biphenyl]-4-carboxylicacid

- DB-062227

- STK082188

- BBL000035

- 4-(3-Aminophenyl)benzoic Acid

-

- MDL: MFCD03424680

- インチ: InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16)

- InChIKey: QUVFHVHLCFFINS-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 213.07900

- どういたいしつりょう: 213.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 色と性状: Solid

- PSA: 63.32000

- LogP: 3.21520

4-(3-Aminophenyl)benzoic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

-

危険物標識:

- ちょぞうじょうけん:Room temperature

4-(3-Aminophenyl)benzoic Acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

4-(3-Aminophenyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-686946-0.05g |

4-(3-aminophenyl)benzoic acid |

124221-69-8 | 0.05g |

$216.0 | 2023-06-06 | ||

| Fluorochem | 031918-1g |

3'-Amino-biphenyl-4-carboxylic acid |

124221-69-8 | 95% | 1g |

£190.00 | 2022-03-01 | |

| AstaTech | 80884-5/G |

4-BIPHENYL-3'-AMINO-CARBOXYLIC ACID |

124221-69-8 | 97% | 5g |

$706 | 2023-09-16 | |

| Parkway Scientific | VI-149-1g |

3'-Amino-1,1'-biphenyl-4-carboxylic acid |

124221-69-8 | > 95% | 1g |

$95 | 2023-09-21 | |

| Parkway Scientific | VI-149-3g |

3'-Amino-1,1'-biphenyl-4-carboxylic acid |

124221-69-8 | > 95% | 3g |

$265 | 2023-09-21 | |

| abcr | AB282346-250mg |

3'-Amino[1,1'-biphenyl]-4-carboxylic acid, 95%; . |

124221-69-8 | 95% | 250mg |

€130.40 | 2024-06-09 | |

| A2B Chem LLC | AA27924-5g |

4-(3-Aminophenyl)benzoic acid |

124221-69-8 | 96% | 5g |

$777.00 | 2024-04-20 | |

| 1PlusChem | 1P000M5W-1g |

[1,1'-Biphenyl]-4-carboxylic acid, 3'-amino- |

124221-69-8 | 97% | 1g |

$186.00 | 2025-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241767-5g |

3'-Amino-[1,1'-biphenyl]-4-carboxylicacid |

124221-69-8 | 98% | 5g |

¥6056.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241767-10g |

3'-Amino-[1,1'-biphenyl]-4-carboxylicacid |

124221-69-8 | 98% | 10g |

¥9085.00 | 2024-08-09 |

4-(3-Aminophenyl)benzoic Acid 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

4-(3-Aminophenyl)benzoic Acidに関する追加情報

Introduction to 4-(3-Aminophenyl)benzoic Acid (CAS No. 124221-69-8)

4-(3-Aminophenyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 124221-69-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This benzoic acid derivative features a unique structural motif, combining an amino group at the 3-position of a phenyl ring with a benzoic acid moiety. Such structural features make it a versatile intermediate in the development of various pharmacologically active molecules, particularly in the context of drug discovery and medicinal chemistry.

The compound’s molecular structure, characterized by its aromaticity and functional groups, positions it as a valuable building block for synthesizing more complex molecules. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications, including amide bond formation, esterification, and condensation reactions. These reactivities are exploited in the synthesis of therapeutic agents targeting a range of biological pathways.

In recent years, 4-(3-aminophenyl)benzoic acid has garnered attention in the development of novel therapeutic agents. Its structural framework is reminiscent of several known bioactive compounds, suggesting potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial drug design. The benzoic acid core is well-documented for its pharmacological properties, while the 3-aminophenyl substituent introduces additional opportunities for selective interactions with biological targets.

One notable area of research involves the use of 4-(3-aminophenyl)benzoic acid as a precursor in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed processes. For instance, its derivatives have been explored as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The amino group at the 3-position provides a handle for covalent bonding or hydrogen bonding interactions with enzyme active sites, enhancing binding affinity and specificity.

Moreover, the compound has shown promise in the field of materials science, particularly in the design of functional organic materials. Its ability to form stable complexes with metal ions and other organic molecules makes it useful in applications ranging from catalysis to luminescent materials. The benzoic acid moiety contributes to π-stacking interactions, which are crucial for optimizing molecular packing in solid-state materials.

Recent advances in computational chemistry have further highlighted the potential of 4-(3-aminophenyl)benzoic acid as a scaffold for drug discovery. Molecular modeling studies indicate that its derivatives can effectively modulate protein-protein interactions and enzyme activity. This has led to interest in its application as an allosteric modulator or as a tool compound for elucidating biological mechanisms.

The synthesis of 4-(3-aminophenyl)benzoic acid itself is typically achieved through multi-step organic reactions starting from commercially available aromatic precursors. Common synthetic routes involve nitration followed by reduction to introduce the amino group at the 3-position, followed by carboxylation or esterification to yield the desired benzoic acid derivative. Advances in synthetic methodologies have improved yields and reduced environmental impact, making large-scale production more feasible.

In clinical research settings, derivatives of 4-(3-aminophenyl)benzoic acid have been evaluated for their potential therapeutic effects. Preclinical studies suggest that certain analogs exhibit anti-inflammatory properties comparable to established drugs but with improved selectivity or reduced side effects. These findings underscore the importance of this compound class in addressing unmet medical needs.

The versatility of 4-(3-aminophenyl)benzoic acid extends beyond pharmaceutical applications. It serves as a valuable reagent in biochemical assays and high-throughput screening campaigns due to its well-defined reactivity and ease of functionalization. Researchers utilize this compound to develop probes that interact with specific biological targets, facilitating high-throughput screening for novel drug candidates.

As interest in green chemistry grows, efforts have been made to optimize synthetic routes for 4-(3-aminophenyl)benzoic acid using sustainable methodologies. Catalytic processes and solvent-free reactions are being explored to minimize waste generation and energy consumption. Such approaches align with broader industry trends toward environmentally conscious chemical synthesis.

The future prospects for 4-(3-aminophenyl)benzoic acid are promising, given its broad applicability across multiple scientific disciplines. Continued research into its derivatives will likely uncover new therapeutic applications and expand its utility in material science. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into practical solutions for human health and technological innovation.

124221-69-8 (4-(3-Aminophenyl)benzoic Acid) 関連製品

- 85096-04-4(4'-Aminobiphenyl-3-carboxylic acid)

- 2305-37-5(3-Amino-5-methylbenzoic acid)

- 124221-71-2(3'-Aminobiphenyl-3-carboxylic acid)

- 5730-78-9(4-Aminobiphenyl-4'-carboxylic Acid)

- 99-31-0(5-Aminoisophthalic acid)

- 99-05-8(3-Aminobenzoic acid)

- 513-08-6(Phosphoric Acid Tripropyl Ester)

- 84532-65-0(1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy-)

- 166739-13-5(N-Boc-N-cyclohexylglycine)

- 2171640-81-4(1-(3-aminothiolan-3-yl)cyclohexan-1-ol)